

Spectroscopic Data for 1-Methylpiperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylpiperidine-2,6-dione**

Cat. No.: **B1594012**

[Get Quote](#)

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for **1-methylpiperidine-2,6-dione**, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the integrity of the presented data are central to this guide, ensuring a robust resource for the scientific community.

Introduction

1-Methylpiperidine-2,6-dione, also known as N-methylglutarimide, belongs to the piperidinedione class of heterocyclic compounds. The piperidine-2,6-dione scaffold is a key structural motif in a variety of biologically active molecules. Understanding the precise structure and electronic properties of its derivatives is paramount for the rational design of novel therapeutics. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide will delve into the interpretation of the NMR, IR, and MS spectra of **1-methylpiperidine-2,6-dione**, providing a foundational dataset for researchers.

Molecular Structure and Logic of Analysis

To fully interpret the spectroscopic data, it is essential to understand the molecular structure of **1-methylpiperidine-2,6-dione** and the expected spectroscopic behavior of its constituent functional groups.

Figure 1. Molecular structure of **1-Methylpiperidine-2,6-dione**.

The molecule possesses a six-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 6. A methyl group is attached to the nitrogen atom. This structure gives rise to distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-methylpiperidine-2,6-dione**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **1-methylpiperidine-2,6-dione** is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of methylene protons in the piperidine ring.

Table 1: ^1H NMR Data for **1-Methylpiperidine-2,6-dione**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9	s	3H	N-CH ₃
~2.6	t	4H	-CH ₂ -C=O
~1.9	p	2H	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.

The singlet at approximately 2.9 ppm is characteristic of the three protons of the N-methyl group. The triplet at around 2.6 ppm corresponds to the four protons of the two methylene groups adjacent to the carbonyls (C3 and C5 positions). The upfield pentet at approximately 1.9 ppm is assigned to the two protons of the central methylene group (C4 position). The multiplicity of the methylene protons arises from coupling with their adjacent methylene neighbors.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for **1-Methylpiperidine-2,6-dione**

Chemical Shift (δ) ppm	Assignment
~173	C=O
~32	-CH ₂ -C=O
~28	N-CH ₃
~17	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.

The downfield signal at approximately 173 ppm is characteristic of the carbonyl carbons. The signals for the methylene carbons adjacent to the carbonyls and the N-methyl carbon appear in the 28-32 ppm range, while the central methylene carbon is expected to be the most upfield, around 17 ppm.

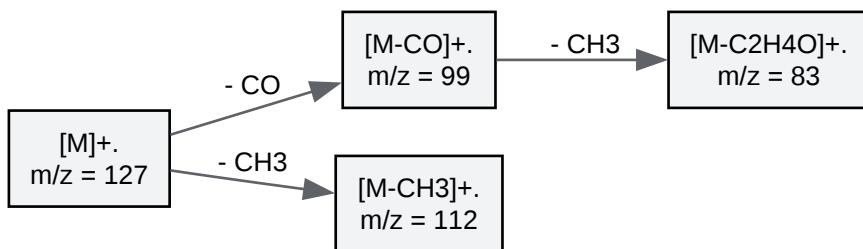
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **1-Methylpiperidine-2,6-dione**

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~1730-1680	Strong	C=O (Amide) stretch
~2950-2850	Medium	C-H (Aliphatic) stretch
~1465	Medium	C-H bend
~1250	Medium	C-N stretch

The most prominent feature in the IR spectrum of **1-methylpiperidine-2,6-dione** is the strong absorption band in the region of 1730-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the cyclic imide. The aliphatic C-H stretching and bending vibrations are also clearly visible.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **1-methylpiperidine-2,6-dione**, electron ionization (EI) is a common method.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₉NO₂ = 127.14 g/mol).

Expected Fragmentation Pattern:

The fragmentation of **1-methylpiperidine-2,6-dione** under EI conditions is expected to involve the cleavage of the piperidine ring. Common fragmentation pathways would include the loss of CO, CH₃, and parts of the aliphatic chain.

[Click to download full resolution via product page](#)

Figure 2. A simplified potential fragmentation pathway for **1-Methylpiperidine-2,6-dione** in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **1-methylpiperidine-2,6-dione**. These protocols should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh 5-10 mg of **1-methylpiperidine-2,6-dione** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is free of any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
 - Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.

- Integrate the peaks in the ^1H NMR spectrum.
- Calibrate the chemical shift scale.

IR Spectroscopy Protocol

- Sample Preparation (ATR-FTIR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **1-methylpiperidine-2,6-dione** sample onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR accessory.
 - Record the spectrum of the sample.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (EI-MS)

- Sample Introduction:
 - Dissolve a small amount of **1-methylpiperidine-2,6-dione** in a volatile solvent (e.g., methanol, dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:

- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis:
 - The detector records the abundance of each ion.
 - The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for **1-methylpiperidine-2,6-dione**. The provided data and protocols serve as a valuable resource for the identification and characterization of this important heterocyclic compound. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the known structure of the molecule, allows for a high degree of confidence in its structural assignment. Researchers are encouraged to consult the primary literature for experimentally obtained spectra to complement the information provided herein.

- To cite this document: BenchChem. [Spectroscopic Data for 1-Methylpiperidine-2,6-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594012#spectroscopic-data-for-1-methylpiperidine-2-6-dione-nmr-ir-ms\]](https://www.benchchem.com/product/b1594012#spectroscopic-data-for-1-methylpiperidine-2-6-dione-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com